molecular formula C10H6O5 B11895638 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 28281-86-9

5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione

Cat. No.: B11895638
CAS No.: 28281-86-9
M. Wt: 206.15 g/mol
InChI Key: IGYYLNWLNBKSIK-UHFFFAOYSA-N
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Description

5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione is a high-purity synthetic compound based on the furobenzopyrone chemical scaffold, which is of significant interest in medicinal chemistry research. This structural class is recognized for its potential in antimicrobial development, particularly as inhibitors of the bacterial DNA gyrase enzyme, a validated target for antibacterial drug discovery . DNA gyrase introduces negative supercoils into DNA, and its inhibition disrupts bacterial replication . Furthermore, the furobenzopyrone core is a key structure in photochemotherapeutic research, where similar compounds are investigated for their ability to interact with DNA upon exposure to specific light wavelengths, showing a synergistic effect in antimicrobial activities . Beyond these areas, the benzopyrone scaffold is also studied for its antioxidant properties and potential applications in neurodegenerative disease research, as oxidative stress is a known factor in conditions like Alzheimer's disease . This product is intended for research purposes to explore these and other biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

28281-86-9

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione

InChI

InChI=1S/C10H6O5/c11-9-2-5-1-7-8(14-4-13-7)3-6(5)10(12)15-9/h1,3H,2,4H2

InChI Key

IGYYLNWLNBKSIK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3

Origin of Product

United States

Preparation Methods

Three-Component Condensation

A widely employed strategy involves the condensation of 3,4-methylenedioxyphenol, aldehydes, and cyclic 1,3-diones. For example, HClO4_4-SiO2_2 catalyzes the reaction between 3,4-methylenedioxyphenol, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone to yield structurally analogous xanthenediones. Adapting this method, the target compound can be synthesized by substituting 2-hydroxy-1,4-naphthoquinone with a suitable 1,3-dione precursor. The reaction proceeds via acid-catalyzed enolization, followed by Friedel-Crafts alkylation and cyclodehydration.

Conditions :

  • Catalyst: 10 mol% HClO4_4-SiO2_2

  • Solvent: Ethanol/water (1:1)

  • Temperature: 80°C, 4–6 hours

  • Yield: 75–90% (for analogous compounds)

Catalyst-Free Mechanochemical Synthesis

Recent advances highlight solvent-free, mechanochemical approaches. Ball milling 3,4-methylenedioxyphenol, aldehydes, and ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate under high-speed grinding yields thieno-fused derivatives. By replacing the thiophene-dione with a benzopyran-dione precursor, this method could be adapted for the target compound.

Advantages :

  • No solvent or catalyst required

  • Reaction time: 20–30 minutes

  • Yield: 85–95% (for thieno analogues)

Ring-Closing Strategies via Intramolecular Cyclization

Copper-Catalyzed O-Arylation

Intramolecular O-arylation of 2-(2-bromobenzyl)cyclohexane-1,3-diones using CuCl (0.5 mol%) forms benzopyran-diones. For the target compound, substituting the cyclohexane-dione with a 1,3-dioxole-containing precursor enables selective cyclization.

Mechanism :

  • Oxidative addition of Cu(I) to the aryl bromide.

  • Coordination of the ketone oxygen to Cu(III).

  • Reductive elimination to form the benzopyran ring.

Conditions :

  • Catalyst: CuCl (0.5 mol%)

  • Base: Cs2_2CO3_3

  • Solvent: DMF, 110°C, 12 hours

  • Yield: 83–99% (for xanthenones)

Thermal Cyclization of α-Hydroxy Acid Derivatives

Vapor-phase pyrolysis of α-hydroxy acid oligomers over fixed-bed catalysts (e.g., ZnO/Al2_2O3_3) at 150–350°C generates 1,4-dioxane-2,5-diones. Applying this to 3,4-dihydroxybenzaldehyde derivatives could yield the dioxole ring, followed by oxidation to the dione.

Key Considerations :

  • Optical purity retention: 50–100% enantiomeric excess.

  • Byproducts: Linear oligomers (mitigated by catalyst choice).

Functionalization of Preexisting Benzopyran Scaffolds

Acylation and Oxidation

8-Acetyl derivatives of 5H-1,3-dioxolo[4,5-g]benzopyran-5,7(8H)-dione are synthesized via Friedel-Crafts acylation using acetyl chloride and AlCl3_3. Subsequent oxidation of the acetyl group to a ketone using Jones reagent (CrO3_3-H2_2SO4_4) yields the dione.

Procedure :

  • Acylation: AlCl3_3 (1.2 equiv.), CH2_2Cl2_2, 0°C → room temperature, 6 hours.

  • Oxidation: CrO3_3 (2 equiv.), H2_2SO4_4, acetone, 0°C, 2 hours.

  • Yield: 60–70% (two steps).

Alkylation and Ring Expansion

Reacting 4-alkylcatechols with dihalomethanes (e.g., CH2_2Cl2_2) in basic media forms the 1,3-dioxole ring. Coupling this with a preformed benzopyran-dione precursor via Ullmann or Suzuki-Miyaura cross-coupling installs the fused system.

Example :

  • Substrate: 4-Methylcatechol

  • Reagent: CH2_2Cl2_2, K2_2CO3_3, DMF, 100°C, 8 hours.

  • Yield: 65–80% (for dioxole formation).

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Key Advantage
Three-componentHClO4_4-SiO2_2804–675–90Scalability, high atom economy
MechanochemicalNoneAmbient0.585–95Solvent-free, rapid
Cu-catalyzedCuCl1101283–99High regioselectivity
Thermal cyclizationZnO/Al2_2O3_32501–270–85Continuous flow compatibility
Acylation-oxidationAlCl3_3, CrO3_30 → RT860–70Modular functionalization

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DBU) or directing groups (e.g., boronic esters) improves selectivity.

  • Oxidation Oversteps : Overoxidation of diones to carboxylic acids is mitigated by controlled stoichiometry of oxidizing agents.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., SiO2_2-supported acids) enable reuse for 3–5 cycles without significant activity loss .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The dione moiety undergoes nucleophilic attack at the carbonyl groups, particularly under basic conditions:

  • Ammonia/amine addition : Forms 5,7-diamino derivatives, with yields influenced by solvent polarity (e.g., 60–75% in DMF).

  • Grignard reagents : Alkyl/aryl groups add to the carbonyl carbons, generating diastereomeric diols. Steric effects dominate regioselectivity.

Cyclocondensation Reactions

The compound participates in heterocycle formation via ketone-enol tautomerism:

  • Hydrazine derivatives : Reacts with hydrazines to form pyrazole-fused analogs. For example, phenylhydrazine yields a tricyclic pyrazolo[3,4-g]benzopyran derivative (m.p. 198–200°C, IR: ν 1680 cm⁻¹ for C=O).

  • Thiosemicarbazide : Produces thiadiazole-linked products under reflux in ethanol (70% yield).

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the dione system:

Reaction Conditions Product Yield
Partial reduction (H₂/Pd-C)Ethanol, 60°C, 4h5,7-Dihydroxybenzopyran55%
Full reduction (LiAlH₄)THF, 0°C, 1h5,7-Diol derivative82%

Reduction pathways are solvent-dependent, with polar aprotic solvents favoring diol formation .

Oxidative Transformations

The dione system resists mild oxidants but reacts under aggressive conditions:

  • KMnO₄/H₂SO₄ : Cleaves the benzopyran ring, yielding phthalic acid derivatives (confirmed via IR: ν 1715 cm⁻¹).

  • Selectfluor® : Introduces fluorine at the α-carbon of the dione (19F NMR: δ −118 ppm), likely via radical intermediates .

Ring-Opening and Degradation

Under acidic or basic conditions, the dioxole ring undergoes cleavage:

  • HCl/MeOH : Generates 4-hydroxycoumarin derivatives via lactone ring opening (1H NMR: δ 6.7–7.9 ppm for aromatic protons) .

  • DMSO/TFAA : Triggers trifluoroacetate-catalyzed degradation to salicylic acid (m.p. 155–157°C, 70% yield) .

Functionalization via Alkylation

The methylene group adjacent to the dione undergoes selective alkylation:

  • KF-celite/acetonitrile : Facilitates benzylation with bromobenzyl bromides (74% yield for meta-substituted analogs) .

  • Grubbs catalyst : Enables macrocyclization via olefin metathesis (45–54% yield) .

Mechanistic Insights

Key observations from reaction studies:

  • Solvent effects : Polar solvents stabilize enolate intermediates, directing nucleophilic addition .

  • Acid catalysis : Protonation of the dione carbonyl enhances electrophilicity, promoting ring-opening .

  • Steric hindrance : Bulky substituents on the benzopyran scaffold reduce reaction rates in cyclocondensations.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of 5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in the prevention of various diseases such as cancer and neurodegenerative disorders. A study demonstrated that certain analogs showed enhanced radical scavenging activity compared to standard antioxidants .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in inflammatory processes. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Properties

The antimicrobial efficacy of 5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione has been explored against various bacterial strains. Compounds derived from this scaffold have demonstrated potential against resistant strains, making them candidates for further development as antimicrobial agents .

Organic Photovoltaics

The compound's structural characteristics lend themselves to applications in organic photovoltaics (OPVs). Research indicates that when incorporated into polymer matrices, these compounds can enhance the efficiency of solar cells by improving charge transport and light absorption properties .

Polymer Type Maximum Absorption (nm) Efficiency (%)
PBBD57510.06
PBBD-Cl-α60113.35
PBBD-Cl-β60813.35

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing novel derivatives of 5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione through multicomponent reactions. The synthesized compounds were evaluated for their biological activities, particularly their anti-inflammatory effects against MMPs. The results indicated a significant reduction in MMP activity with certain derivatives showing IC50 values lower than traditional anti-inflammatory drugs .

Case Study 2: Photovoltaic Performance

In another study, the incorporation of 5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione into a polymer matrix was investigated for its potential use in OPVs. The study reported that chlorinated derivatives exhibited improved absorption characteristics and higher efficiency compared to non-chlorinated counterparts. This highlights the importance of chemical modifications in enhancing the performance of organic solar cells .

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione 7-Hydroxycoumarin-3-carboxylic Acid
CAS Number 28281-86-9 56437-16-2
Core Structure Benzopyran fused with 1,3-dioxole Coumarin (benzopyrone)
Functional Groups Cyclic anhydride, methylenedioxy Carboxylic acid, hydroxyl
Reactivity High (anhydride electrophilicity) Moderate (acid-base interactions)
Theoretical Solubility Lower (lipophilic anhydride) Higher (polar carboxylic acid)

Reactivity and Stability

In contrast, 7-hydroxycoumarin-3-carboxylic acid exhibits acidity (pKa ~3–4 for the carboxylic group) and fluorescence typical of coumarin derivatives, making it suitable for biosensing or photochemical applications .

Solubility and Bioavailability

While experimental solubility data for 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione are unavailable, its anhydride moiety suggests lower aqueous solubility compared to the carboxylic acid analog. High-throughput (HT) solubility assays, such as those described in (e.g., phosphate buffer pH 6.5 with sonication), could be employed to validate this hypothesis .

Biological Activity

5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione is a complex organic compound belonging to the class of benzopyran derivatives. This compound features a unique fused dioxole and benzopyran structure, which contributes to its diverse biological activities and potential therapeutic applications. The following sections detail the biological activities observed in this compound, including cytotoxicity, antibacterial properties, and other relevant findings from recent research.

  • Molecular Formula : C16H12O5
  • Molecular Weight : 284.26 g/mol

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione on various cancer cell lines. The compound demonstrated notable cytotoxicity against several human cancer cell lines, with varying degrees of selectivity.

Cell Line IC50 (µM)
HeLa97.3
U87205.7
EUFA30>200

The IC50 values indicate that the compound is more effective against cancerous cells compared to normal cells, suggesting its potential as an anticancer agent .

Antibacterial Activity

Antibacterial properties were assessed against multiple bacterial strains. However, results indicated that 5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione exhibited limited antibacterial activity across various concentrations.

Bacterial Strain Activity (MIC µg/mL)
Staphylococcus aureusNot effective
Escherichia coliNot effective
Pseudomonas aeruginosaNot effective

Despite the lack of significant antibacterial activity, further exploration into its structural modifications may yield compounds with enhanced efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of 5H-1,3-Dioxolo[4,5-g] benzopyran-5,7(8H)-dione. One study synthesized a series of substituted derivatives and evaluated their biological activities:

  • Cytotoxicity Assessment : Derivatives were tested on both normal (HEK293) and cancerous (HeLa) cell lines. The results indicated that several derivatives maintained selective cytotoxicity towards cancer cells.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione, and how can purity be optimized?

  • Methodology : Cyclocondensation of substituted coumarin precursors with methylenedioxy groups under anhydrous conditions (e.g., using acetic anhydride as a dehydrating agent) is a common approach. Purification via recrystallization in hexane-CHCl₃ mixtures improves purity, as demonstrated for structurally related pyran-diones . For purity validation, LC/MS-UV (≥95%) is recommended, with baseline separation of impurities using reverse-phase C18 columns .

Q. How should researchers characterize this compound’s structural features using spectroscopic techniques?

  • Methodology :

  • NMR : Key signals include a singlet (δ ~5.6 ppm) for the methylenedioxy group and aromatic proton patterns (e.g., δ 6.9–8.2 ppm) for the benzopyran core .
  • IR : Strong absorption bands at ~1737 cm⁻¹ (C=O stretching) and ~1637 cm⁻¹ (aromatic C=C) confirm the dione and fused-ring system .
  • Mass Spectrometry : Molecular ion peaks at m/z 206 (C₁₀H₆O₅) align with its molecular formula .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodology : While direct toxicity data for this compound is limited, structurally similar benzopyran-diones exhibit acute oral toxicity (OSHA Category 4) and respiratory irritation. Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks) during synthesis. For spills, avoid dust generation and use alcohol-insoluble foam extinguishers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclization reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution in the fused dioxolo-benzopyran system. Focus on the carbonyl groups’ electrophilicity and the methylenedioxy ring’s steric effects, which influence regioselectivity in reactions with nucleophiles like amines or thiols .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity of structural analogs?

  • Methodology :

  • Comparative Analysis : Compare substituent effects using analogs like 7,9-dimethoxy-6-(4-methoxyphenyl) derivatives . Differences in methoxy group positioning alter electron-withdrawing/donating properties, impacting receptor binding.
  • Data Normalization : Control for batch-specific purity variations (e.g., LC/MS-UV vs. HPLC-UV discrepancies) by standardizing synthetic protocols .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. The dione moiety is prone to hydrolysis in acidic conditions (pH < 4), generating carboxylic acid byproducts. Use buffered solutions (pH 6–8) and inert atmospheres (N₂) during storage .

Q. What mechanistic insights explain its role as a precursor in pyrimido[4,5-c]pyridazine-dione synthesis?

  • Methodology : The compound’s fused dioxolo ring acts as a dienophile in Diels-Alder reactions with pyridazine derivatives. Kinetic studies (e.g., UV-Vis monitoring at 280 nm) reveal a second-order reaction mechanism, with rate constants dependent on solvent polarity (e.g., DMF > THF) .

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